molecular formula C15H25N5O3 B6916003 1-tert-butyl-N-(1-morpholin-4-yl-1-oxobutan-2-yl)triazole-4-carboxamide

1-tert-butyl-N-(1-morpholin-4-yl-1-oxobutan-2-yl)triazole-4-carboxamide

Cat. No.: B6916003
M. Wt: 323.39 g/mol
InChI Key: NRKODGZTPCUZEM-UHFFFAOYSA-N
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Description

1-tert-butyl-N-(1-morpholin-4-yl-1-oxobutan-2-yl)triazole-4-carboxamide is a complex organic compound that features a triazole ring, a morpholine moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-N-(1-morpholin-4-yl-1-oxobutan-2-yl)triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The morpholine moiety is introduced through nucleophilic substitution reactions, and the tert-butyl group is often added via alkylation reactions using tert-butyl halides .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for the synthesis of complex organic molecules .

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-N-(1-morpholin-4-yl-1-oxobutan-2-yl)triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-tert-butyl-N-(1-morpholin-4-yl-1-oxobutan-2-yl)triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-tert-butyl-N-(1-morpholin-4-yl-1-oxobutan-2-yl)triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems .

Comparison with Similar Compounds

Similar Compounds

    N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-pyridyl)-1H-indol-3-yl]phenyl}urea: Another compound with a tert-butyl group and a heterocyclic ring.

    tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: Contains a tert-butyl group and a pyrazole ring

Uniqueness

1-tert-butyl-N-(1-morpholin-4-yl-1-oxobutan-2-yl)triazole-4-carboxamide is unique due to its combination of a triazole ring, morpholine moiety, and tert-butyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

1-tert-butyl-N-(1-morpholin-4-yl-1-oxobutan-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O3/c1-5-11(14(22)19-6-8-23-9-7-19)16-13(21)12-10-20(18-17-12)15(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKODGZTPCUZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCOCC1)NC(=O)C2=CN(N=N2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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